N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydrazide functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. Following the formation of the indole core, the compound undergoes further functionalization to introduce the benzyl, methyl, and bromophenoxy groups. The final step involves the formation of the hydrazide linkage through the reaction of the indole derivative with an appropriate hydrazine reagent .
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to bind with high affinity to various receptors and enzymes, modulating their activity. The hydrazide functional group can form hydrogen bonds and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can be compared with other indole derivatives such as:
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: This compound also features an indole core and a hydrazide linkage but differs in the substituents attached to the indole ring.
1,2,3-trisubstituted indoles: These compounds are synthesized using similar methodologies and share structural similarities with the target compound.
The uniqueness of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22BrN3O2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C25H22BrN3O2/c1-18-23(15-27-28-25(30)17-31-21-11-7-10-20(26)14-21)22-12-5-6-13-24(22)29(18)16-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,28,30)/b27-15+ |
InChI Key |
TUDMNSIHRQNHAS-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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